

# Predicting Response to Sitravatinib Malate: A Comparative Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Sitravatinib malate is a potent, orally bioavailable, spectrum-selective tyrosine kinase inhibitor (TKI) that targets multiple key drivers of tumor growth, angiogenesis, and immunosuppression. Its primary targets include the TAM family of receptors (TYRO3, AxI, Mer), split family receptors (VEGFR2, KIT), and others such as RET and c-Met.[1][2] By inhibiting these pathways, sitravatinib aims to overcome resistance to existing therapies, particularly immune checkpoint inhibitors (ICIs). This guide provides a comparative overview of potential biomarkers for predicting response to sitravatinib, with supporting data from preclinical and clinical studies, and contrasts them with biomarkers for other relevant targeted therapies.

## **Putative Biomarkers for Sitravatinib Response**

The predictive biomarker landscape for sitravatinib is an active area of investigation. Based on its mechanism of action and clinical trial data, several candidate biomarkers have emerged. These can be broadly categorized into genetic alterations, immune microenvironment markers, and circulating biomarkers.

### **Genetic Alterations**

A Phase Ib study of sitravatinib in patients with advanced solid tumors explored the efficacy of the drug in cohorts with specific molecular alterations.[1][3][4] While the overall clinical activity



was modest, signals of efficacy were observed in certain genetically defined populations.

Biomarker Category	Specific Alteration	Cancer Type(s)	Objective Response Rate (ORR) with Sitravatinib
Gene Rearrangements	RET fusions	Non-Small Cell Lung Cancer (NSCLC)	21.1%[1]
Gene Mutations	CBL loss-of-function	NSCLC, Melanoma	Partial responses observed[5]
Gene Amplifications/Mutatio ns	MET, AXL, NTRK, DDR2, KDR, PDGFRA, KIT	Various Solid Tumors	Stable disease was the most common best response[1]

Table 1: Clinical Activity of Sitravatinib in Molecularly Selected Solid Tumors.

### **Immune Microenvironment Markers**

Given sitravatinib's immunomodulatory effects, biomarkers related to the tumor immune microenvironment are of significant interest.

- PD-L1 Expression: In combination with the anti-PD-1 antibody tislelizumab, sitravatinib showed an overall response rate (ORR) of 30.4% in patients with PD-L1-positive, treatment-naïve, advanced squamous NSCLC.[6] However, in a phase 2 study with nivolumab in NSCLC patients who had progressed on prior checkpoint inhibitors, high baseline PD-L1 was suggestive of a better response, but the difference was not statistically significant.[7]
- CD8+ T Effector Cells: An analysis of the aforementioned phase 2 study in NSCLC demonstrated a CD8+ T effector cell response in patients who derived clinical benefit from the sitravatinib-nivolumab combination.[8] This suggests a therapy-driven restoration of antitumor immunity.
- Tumor-Associated Macrophages (TAMs): Sitravatinib's inhibition of TAM receptors (Axl, Mer) is hypothesized to reprogram immunosuppressive M2-like macrophages to a more pro-



inflammatory, anti-tumor M1-like phenotype.[9] Gene expression signatures distinguishing M1 and M2 macrophages could therefore serve as predictive biomarkers.[2][10][11][12]

## **Circulating Biomarkers**

Neutrophil-to-Lymphocyte Ratio (NLR): This easily accessible marker of systemic
inflammation has been investigated as a prognostic and predictive biomarker for various
cancer therapies. While not yet specifically validated for sitravatinib, its potential relevance
warrants further investigation. A normal NLR is generally considered to be between 1 and 3.
 [13]

# **Comparison with Alternative Therapies**

Sitravatinib's multi-targeted profile invites comparison with other TKIs that have overlapping targets.



Drug	Key Targets	Potential Predictive Biomarkers
Sitravatinib	TAMs (Axl, Mer), VEGFR2, KIT, RET, MET	RET fusions, CBL mutations, PD-L1 expression, CD8+ T cell infiltration, TAM polarization state
Cabozantinib	VEGFR, MET, AXL, RET	High microvascular and mast cell density associated with better PFS, but not predictive for cabozantinib vs. everolimus.[14] Myeloid-related markers (CCL23, CSF1) associated with poor survival with cabozantinib + nivolumab.[15][16]
Bemcentinib	AXL	Soluble AXL (sAXL) levels, AXL expression in tumor and immune cells.[7][17][18][19] [20]
Axitinib	VEGFR 1-3	Higher baseline CD8+ T cell levels trended toward longer PFS with axitinib + pembrolizumab.[21][22] Higher expression of CXCR4 and TLR3 associated with longer PFS.[23]

Table 2: Comparison of Potential Biomarkers for Sitravatinib and Alternative TKIs.

## **Experimental Protocols**

Detailed experimental protocols from sitravatinib clinical trials are not publicly available. However, standardized and validated methodologies for the key biomarker assays are provided below.



## PD-L1 Immunohistochemistry (IHC)

Objective: To determine the percentage of tumor cells expressing PD-L1.

#### General Protocol:

- Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
- Antigen Retrieval: Heat-induced epitope retrieval is performed using a validated buffer and heating method.
- Staining: Slides are incubated with a validated primary anti-PD-L1 antibody (e.g., clones 22C3, 28-8, SP142, SP263) on an automated staining platform.
- Detection: A polymer-based detection system with a chromogen (e.g., DAB) is used to visualize the antibody binding.
- Scoring: A trained pathologist scores the percentage of viable tumor cells showing partial or complete membrane staining at any intensity. The Tumor Proportion Score (TPS) is reported.
   Different scoring algorithms may apply for different antibody clones and cancer types, including the Combined Positive Score (CPS) which includes staining on immune cells.

Note: The choice of antibody clone and scoring system should be aligned with the specific therapeutic agent being considered, as outlined in NCCN and other clinical guidelines.[24][25] [26][27][28]

# Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

Objective: To quantify the population of CD8+ T effector cells within the tumor microenvironment.

#### General Protocol:

• Tissue Dissociation: Fresh tumor tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.



- Cell Staining: The cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers, including CD45 (pan-leukocyte), CD3 (T cells), CD8 (cytotoxic T cells), and markers of activation/exhaustion (e.g., PD-1, TIM-3). A viability dye is included to exclude dead cells.
- Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
- Data Analysis: Gating strategies are applied to identify the CD8+ T cell population within the live, CD45+, CD3+ gate. The frequency of CD8+ T cells is reported as a percentage of total live cells or total T cells.

Note: A well-designed antibody panel and rigorous gating strategy are crucial for accurate quantification.[8][29][30][31][32]

## Neutrophil-to-Lymphocyte Ratio (NLR) Calculation

Objective: To determine the ratio of absolute neutrophil count to absolute lymphocyte count in peripheral blood.

#### Protocol:

- Blood Sample: A whole blood sample is collected in an EDTA tube.
- Complete Blood Count (CBC) with Differential: The sample is analyzed using an automated hematology analyzer to obtain the absolute neutrophil count and absolute lymphocyte count.
- Calculation: The NLR is calculated by dividing the absolute neutrophil count by the absolute lymphocyte count.[13][33][34][35]

NLR = (Absolute Neutrophil Count) / (Absolute Lymphocyte Count)

## **Gene Mutation and Expression Analysis**

Objective: To identify specific genetic alterations (e.g., CBL mutations, RET fusions) or gene expression signatures (e.g., M1/M2 macrophage markers) in tumor tissue.

General Protocol (Next-Generation Sequencing - NGS):

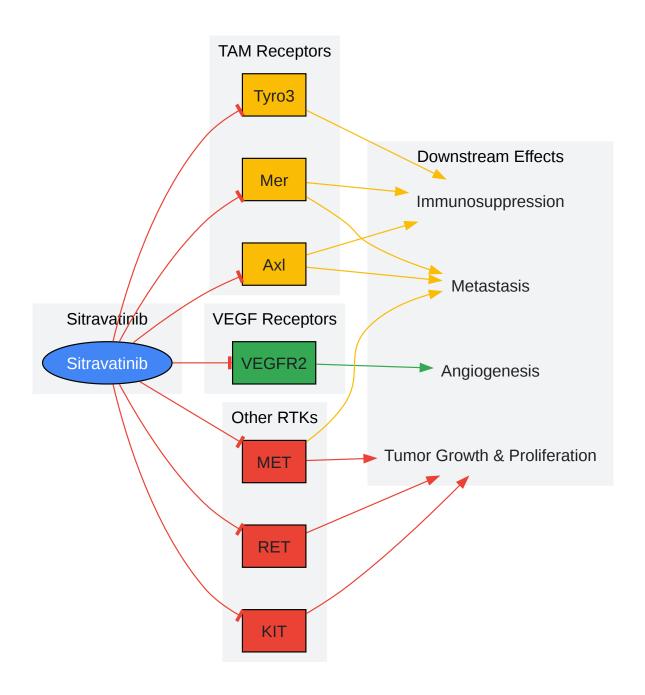


- Nucleic Acid Extraction: DNA and/or RNA are extracted from FFPE tumor tissue or a liquid biopsy sample.
- Library Preparation: The extracted nucleic acids are used to prepare sequencing libraries.
- Sequencing: The libraries are sequenced on an NGS platform.
- Data Analysis: Bioinformatic pipelines are used to align the sequencing reads to a reference genome, call genetic variants (mutations, fusions), and quantify gene expression levels.

Note: The specific NGS panel and analysis pipeline should be validated for the intended use.

# Visualizations Signaling Pathways Targeted by Sitravatinib



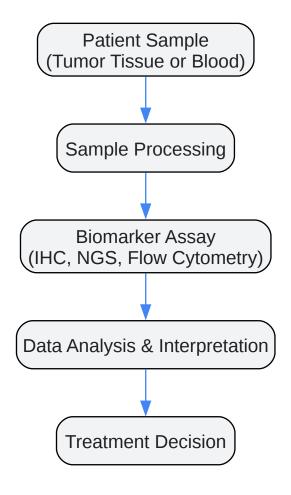


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Caption: Signaling pathways inhibited by Sitravatinib.

## **General Workflow for Biomarker Analysis**

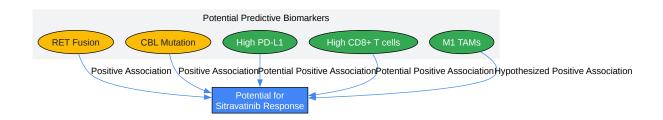




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Caption: A generalized workflow for biomarker analysis.

# Relationship Between Biomarkers and Sitravatinib Response





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## Validation & Comparative





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- To cite this document: BenchChem. [Predicting Response to Sitravatinib Malate: A Comparative Guide to Potential Biomarkers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3325933#biomarkers-for-predicting-response-to-sitravatinib-malate]



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